1,3-Dimethylpiperidin-4-amine dihydrochloride
Overview
Description
1,3-Dimethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a white solid that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethylpiperidin-4-amine dihydrochloride typically involves the reaction of 1,3-dimethylpiperidine with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,3-Dimethylpiperidin-4-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
trans-1,3-Dimethylpiperidin-4-amine dihydrochloride: This is a stereoisomer of 1,3-Dimethylpiperidin-4-amine dihydrochloride with similar chemical properties but different spatial arrangement of atoms.
Other Piperidine Derivatives: Compounds such as 1-methylpiperidine and 4-aminopiperidine share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Biological Activity
1,3-Dimethylpiperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with biomolecules, effects on cellular processes, and implications for drug development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.14 g/mol. The compound features a piperidine ring with two methyl groups that enhance its solubility and reactivity in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate the activity of:
- Cytochrome P450 Enzymes : This interaction can influence the metabolism of other substrates, leading to significant biochemical consequences.
- Cholinergic Receptors : The compound exhibits potential as an acetylcholinesterase inhibitor, which is critical for neuropharmacological applications .
Cellular Effects
This compound impacts several cellular processes:
- Cell Signaling : The compound can alter signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
- Gene Expression : Studies indicate that it can modulate the expression of genes involved in metabolic pathways.
Dosage and Temporal Effects
The effects of this compound vary significantly with dosage:
- Low Doses : May enhance metabolic activity and improve cellular function.
- High Doses : Can lead to cytotoxic effects such as cellular damage or apoptosis.
Long-term exposure studies suggest that the stability and degradation of the compound are crucial for determining its efficacy over time.
Research Findings and Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Cancer Therapy : The compound has shown promising results in inducing apoptosis in cancer cell lines, outperforming established chemotherapeutics in certain models .
- Neurodegenerative Diseases : Its role as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The table below summarizes key differences:
Compound | Molecular Formula | Key Activity | Therapeutic Use |
---|---|---|---|
This compound | C₇H₁₈Cl₂N₂ | Acetylcholinesterase inhibition | Alzheimer's disease |
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride | C₁₁H₁₄Cl₂N₂ | Enzyme inhibition; receptor modulation | Cancer therapy |
trans-1,3-Dimethyl-piperidin-4-ylamine Dihydrochloride | C₇H₁₈Cl₂N₂ | Interaction with various receptors | Neuropharmacology |
Properties
IUPAC Name |
1,3-dimethylpiperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGNKRYLHNGLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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